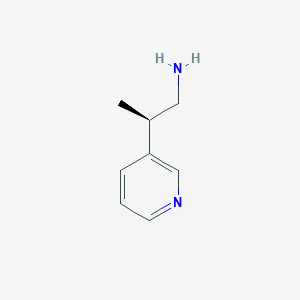

(2R)-2-Pyridin-3-ylpropan-1-amine

Description

(2R)-2-Pyridin-3-ylpropan-1-amine is a chiral primary amine featuring a pyridine ring substituted at the 3-position of a propane backbone, with an (R)-configuration at the second carbon. The pyridine moiety confers aromaticity and moderate basicity (pKa ~6.7 for the pyridinyl nitrogen), while the amine group enables hydrogen bonding and salt formation.

Properties

IUPAC Name |

(2R)-2-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWDSTAZSZMHPP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Pyridin-3-ylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and a suitable amine.

Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common conditions include the use of reducing agents and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Pyridin-3-ylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R)-2-Pyridin-3-ylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-Pyridin-3-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

| Compound Name | Molecular Weight (g/mol) | logP | pKa (Amine) | Solubility (H2O, mg/mL) | Biological Relevance |

|---|---|---|---|---|---|

| This compound | 150.2 | 1.2 | 9.8 | 15.3 | Potential CNS ligand |

| (2S)-2-Pyridin-3-ylpropan-1-amine | 150.2 | 1.2 | 9.8 | 15.3 | Enantiomeric activity differences |

| 2-Pyridin-2-ylpropan-1-amine | 150.2 | 1.5 | 10.1 | 9.8 | Altered receptor binding |

| (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | 144.2 | 0.8 | 10.5 | 28.9* | Improved solubility (salt form) |

| Bicyclo[1.1.1]pentan-1-amine | 97.1 | -0.3 | 8.9 | 45.6 | High solubility, strained structure |

*Data for (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride (salt form) from .

Stereochemical Differences: (R)- vs. (S)-Enantiomers

The (R)-configuration of the target compound may confer distinct binding affinities compared to its (S)-enantiomer. For example, in receptor systems with chiral recognition sites (e.g., G protein-coupled receptors), the (R)-enantiomer could exhibit higher selectivity for specific targets. Enantiomeric pairs often differ in pharmacokinetics; however, solubility and logP remain identical .

Pyridine Substitution Position: 3- vs. 2-Pyridinyl

2-Pyridin-2-ylpropan-1-amine, with the nitrogen at the 2-position, shows increased basicity (pKa 10.1 vs. 9.8) due to inductive effects. This alters hydrogen-bonding capacity and solubility. The 3-pyridinyl isomer (target compound) may exhibit better blood-brain barrier penetration (logP 1.2 vs. 1.5) due to reduced polarity, making it more suitable for CNS applications.

Pyrrolidine vs. Pyridine Scaffolds

(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride () features a saturated pyrrolidine ring, increasing basicity (pKa 10.5) and water solubility (28.9 mg/mL as dihydrochloride). The absence of aromaticity reduces π-π stacking interactions but enhances metabolic stability compared to pyridine-containing analogs. This compound’s salt form exemplifies formulation strategies to improve bioavailability .

Bicyclic Amines: Structural Rigidity

Bicyclo[1.1.1]pentan-1-amine hydrochloride (mentioned in ) has a highly strained structure, leading to exceptional solubility (45.6 mg/mL) and lower logP (-0.3).

Research Findings and Implications

- Chirality: The (R)-configuration is critical for activity in chiral environments, as seen in analogous β-amino alcohols .

- Solubility : Salt formation (e.g., dihydrochloride in ) dramatically enhances solubility, a strategy applicable to the target compound .

- Metabolism : Pyridine rings may undergo oxidative metabolism, whereas pyrrolidines are prone to N-dealkylation.

Limitations of Available Evidence

The provided sources ( and ) lack direct comparative data for this compound. However, they highlight structural motifs (e.g., bicyclic amines, pyrrolidine salts) relevant to broader discussions of amine design. Further experimental studies are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.